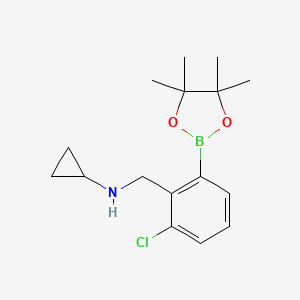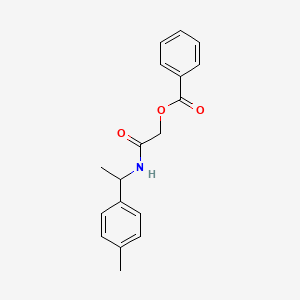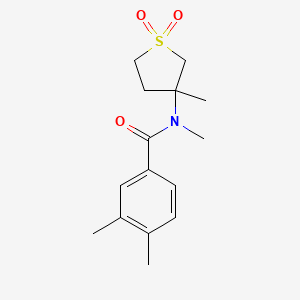![molecular formula C22H23N5O3 B2390759 5-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one CAS No. 2180010-25-5](/img/structure/B2390759.png)
5-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H23N5O3 and its molecular weight is 405.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chiral Catalysts in Enantioselective Synthesis
Research on chiral oxazaphospholidine-borane complexes, such as the one described by Brunel et al. (1994), explores their use as catalysts in the enantioselective borane reduction of ketones. These compounds demonstrate the potential of structurally complex molecules in catalyzing reactions with high enantioselectivity, which is crucial for synthesizing pharmaceuticals and fine chemicals (Brunel et al., 1994).
Metal Complexes in Structural Chemistry
The study of metal complexes, as demonstrated by the gold(III) tetrachloride salt of L-cocaine analyzed by Wood et al. (2007), highlights the interaction between organic molecules and metals. Such studies are fundamental in understanding the structural properties and reactivity of complex molecules, which can be applied in materials science and catalysis (Wood et al., 2007).
Reaction Mechanisms and Synthetic Pathways
The work by Chlenov et al. (1976) on the reactivity of 8-substituted 3-phenyl-5-methyl-2-oxa-1-aza-bicyclo[3.3.0]octanes with nucleophilic reagents offers insights into reaction mechanisms and synthetic pathways. Understanding these reactions is vital for developing new synthetic methods and optimizing existing ones, which is crucial in the synthesis of complex organic molecules (Chlenov et al., 1976).
Nanoparticle Synthesis and Characterization
Research on the synthesis and characterization of nanoparticles using hetero-bicyclic compounds, like the study conducted by Pushpanathan and Kumar (2014), demonstrates the application of complex organic molecules in nanotechnology. These compounds can serve as reducing and stabilizing agents in the synthesis of nanoparticles, which have applications in electronics, medicine, and materials science (Pushpanathan & Kumar, 2014).
Properties
IUPAC Name |
4-methoxy-1-phenyl-5-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-30-20-13-21(28)25(15-5-3-2-4-6-15)14-19(20)22(29)26-16-7-8-17(26)12-18(11-16)27-23-9-10-24-27/h2-6,9-10,13-14,16-18H,7-8,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFNMQULDBXTCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)N2C3CCC2CC(C3)N4N=CC=N4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(4-fluorobenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2390690.png)
![Methyl 2-amino-6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2390692.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2390694.png)

![[(S)-1-Methyl-2-oxo-3-bromopropyl]carbamic acid tert-butyl ester](/img/structure/B2390696.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390698.png)
